Lipophilicity (XLogP3) of 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. N-(2-pyridinylmethyl) Analog
The target compound has a computed XLogP3 of 4.2 [1], placing it in the upper range for predicted CNS penetration (typical CNS drugs have XLogP 2–5). The direct analog bearing an N-(2-pyridinylmethyl) substituent (PubChem CID 53329058) has an XLogP3 of approximately 3.5 due to the polar pyridine ring [2]. The ΔXLogP3 of ~0.7 units corresponds to a roughly 5-fold difference in octanol-water partition coefficient, which can translate into differential brain-to-plasma ratios and altered off-target binding profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (PubChem computed) |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: XLogP3 ≈ 3.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.7 units (~5× difference in logP) |
| Conditions | Computed via XLogP3 algorithm, PubChem 2025 release |
Why This Matters
For CNS-targeted kinase inhibitor programs, the higher lipophilicity of the 2-methoxyethyl analog may enhance brain penetration, but researchers must balance this against potential hERG binding risks—a trade-off that differs from the more polar pyridinylmethyl analog.
- [1] PubChem CID 4350431, XLogP3 property. National Center for Biotechnology Information. View Source
- [2] PubChem entry for 5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CID 53329058). View Source
